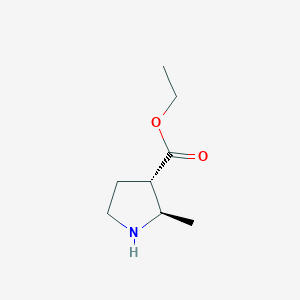

ethyl (2R,3S)-2-methylpyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl (2R,3S)-2-methylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-11-8(10)7-4-5-9-6(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIXTLRKLFKVDQ-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNC1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCN[C@@H]1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Hydrogenolysis

A widely employed method involves the hydrogenolysis of benzyl- or phenylethyl-protected intermediates. For example, methyl (2S,3S)-2-methyl-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate undergoes catalytic hydrogenation using 10% Pd/C in methanol under hydrogen pressure (425 psi) at room temperature. This step removes the chiral auxiliary while preserving the pyrrolidine core, yielding methyl (2S,3S)-2-methylpyrrolidine-3-carboxylate. Subsequent transesterification with ethanol in the presence of acid catalysts (e.g., HCl or H₂SO₄) converts the methyl ester to the ethyl ester.

Key Data:

Stereochemical Preservation

The (2R,3S) configuration is retained during hydrogenolysis due to the rigidity of the pyrrolidine ring. Post-reaction purification via flash chromatography (hexane/ethyl acetate gradients) ensures >98% enantiomeric excess (e.e.).

Asymmetric Synthesis via Chiral Auxiliaries

Evans Oxazolidinone Methodology

The Evans auxiliary enables stereoselective formation of the pyrrolidine ring. A representative route involves:

-

Aldol Reaction : Condensation of a chiral oxazolidinone with methyl acrylate under Lewis acid catalysis (e.g., TiCl₄) to establish the (2R,3S) stereochemistry.

-

Cyclization : Intramolecular amidation using EDCI/HOBt to form the pyrrolidine ring.

-

Esterification : Treatment with ethanol and HCl to yield the ethyl ester.

Advantages :

Multi-Step Synthesis from Pyrrolidine Derivatives

Reductive Amination and Esterification

A three-step protocol is documented in patent literature:

-

Reductive Amination : Reacting 3-methylpyrrolidine-2-carboxylic acid with benzaldehyde and NaBH₄ to form a Schiff base.

-

Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces the imine to the amine.

-

Esterification : Reaction with ethyl chloroformate in dichloromethane yields the target compound.

Reaction Conditions:

Enzymatic Resolution

Racemic ethyl 2-methylpyrrolidine-3-carboxylate is resolved using lipase-based kinetic resolution. Candida antarctica lipase B selectively hydrolyzes the (2S,3R)-enantiomer, leaving the desired (2R,3S)-ester with >90% e.e..

Stereochemical Verification and Quality Control

Analytical Techniques

Purification Methods

-

Recrystallization : Ethyl acetate/hexane mixtures yield crystals with ≥99.5% purity.

-

Chromatography : Silica gel columns with ethyl acetate gradients remove diastereomeric impurities.

Comparative Analysis of Methods

| Method | Yield (%) | e.e. (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Hydrogenolysis | 83–95 | 98–99 | High | Moderate |

| Evans Auxiliary | 65–75 | 99 | Moderate | High |

| Reductive Amination | 70–85 | 90–95 | High | Low |

| Enzymatic Resolution | 40–50 | 90–95 | Low | High |

Key Findings :

-

Hydrogenolysis offers the best balance of yield and stereochemical fidelity.

-

Enzymatic resolution is limited by moderate yields but valuable for niche applications.

Industrial Production Considerations

Chemical Reactions Analysis

Types of Reactions

ethyl (2R,3S)-2-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are often used.

Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

Ethyl (2R,3S)-2-methylpyrrolidine-3-carboxylate serves as a chiral building block in the synthesis of complex organic molecules. It is utilized in the development of various heterocyclic compounds and fine chemicals, demonstrating versatility in synthetic pathways.

Biology

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : Studies have shown efficacy against multi-drug resistant bacteria, making it a candidate for developing new antibiotics.

- Anticancer Potential : Ethyl (2R,3S)-2-methylpyrrolidine-3-carboxylate has been explored for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its derivatives have shown promise as selective estrogen receptor modulators, particularly in hormone-sensitive cancers like breast cancer .

Medicine

In medicinal chemistry, ethyl (2R,3S)-2-methylpyrrolidine-3-carboxylate is being investigated as a precursor in the synthesis of pharmaceutical drugs targeting neurological disorders. Its interactions with neurotransmitter receptors suggest potential therapeutic applications in treating conditions such as depression and anxiety .

Case Studies and Research Findings

- Antimicrobial Research : A study demonstrated that derivatives of ethyl (2R,3S)-2-methylpyrrolidine-3-carboxylate exhibited significant antimicrobial activity against various bacterial strains. The research highlighted its potential as a lead compound for antibiotic development .

- Cancer Treatment Exploration : Another study focused on the anticancer properties of this compound and its derivatives. The findings indicated that certain derivatives could effectively inhibit the growth of breast cancer cells through selective estrogen receptor modulation .

Mechanism of Action

The mechanism by which ethyl (2R,3S)-2-methylpyrrolidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can modulate the activity of enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and physicochemical properties of ethyl (2R,3S)-2-methylpyrrolidine-3-carboxylate and related compounds:

Key Research Findings

Stereochemical Impact: The (2R,3S) configuration of the target compound confers distinct reactivity in asymmetric catalysis compared to its (2S,3R) stereoisomer. For example, in organocatalytic reactions, the (2R,3S) form shows higher enantioselectivity for producing β-amino alcohols . Methyl esters (e.g., methyl (2S,3S)-2-methylpyrrolidine-3-carboxylate) exhibit faster hydrolysis rates than ethyl esters due to reduced steric hindrance, impacting their pharmacokinetic profiles .

Ester Group Influence :

- Ethyl esters generally enhance lipophilicity compared to methyl esters, improving membrane permeability but slowing metabolic clearance. This trade-off is critical in prodrug design .

Ring Modifications :

- Pyridine derivatives (e.g., ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate) exhibit stronger π-π stacking interactions due to aromaticity, making them suitable for targeting enzymes with hydrophobic active sites .

- Piperidine-based analogs (e.g., methyl 1-[(3R,4R)-4-(4-methylphenylsulfonamido)piperidin-3-yl]-pyrrolidine-2-(S)-carboxylate) show increased conformational flexibility, which can enhance binding to G-protein-coupled receptors but reduce selectivity .

Salt Forms and Solubility: Hydrochloride salts (e.g., methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate hydrochloride) significantly improve aqueous solubility, facilitating intravenous administration in drug formulations .

Functional Group Additions :

- Hydroxyl-rich derivatives (e.g., (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid) exhibit high polarity, making them ideal for glycosidase inhibition but limiting blood-brain barrier penetration .

Biological Activity

Ethyl (2R,3S)-2-methylpyrrolidine-3-carboxylate is a compound belonging to the pyrrolidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Pyrrolidine Derivatives

Pyrrolidines are five-membered nitrogen-containing heterocycles that play a significant role in the development of pharmaceuticals. They are often involved in various biological processes, including enzyme inhibition and receptor modulation. The stereochemistry of these compounds can significantly influence their biological properties and interactions with molecular targets.

The biological activity of ethyl (2R,3S)-2-methylpyrrolidine-3-carboxylate primarily arises from its ability to interact with specific enzymes and receptors. It acts as an enzyme inhibitor , binding to the active sites of target enzymes and blocking their activity. This mechanism is crucial for compounds intended to modulate metabolic pathways or signal transduction processes.

Antitumor Activity

Research has demonstrated that derivatives of pyrrolidine, including ethyl (2R,3S)-2-methylpyrrolidine-3-carboxylate, exhibit antitumor properties . A study highlighted the synthesis of various pyrrolidine derivatives that showed significant cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) indicated that modifications in the pyrrolidine ring could enhance antitumor efficacy .

Antifungal Properties

Another study focused on the antifungal activity of pyrrolidine derivatives, showcasing that certain structural features contribute to increased potency against fungal pathogens. Ethyl (2R,3S)-2-methylpyrrolidine-3-carboxylate was included in a series of compounds evaluated for their antifungal activity, revealing promising results against common fungal strains .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of ethyl (2R,3S)-2-methylpyrrolidine-3-carboxylate compared to related pyrrolidine derivatives:

Synthesis and Structural Insights

The synthesis of ethyl (2R,3S)-2-methylpyrrolidine-3-carboxylate involves a series of reactions that allow for the introduction of functional groups while maintaining stereochemical integrity. Recent methodologies have improved yields and selectivity in synthesizing such compounds, emphasizing the importance of reaction conditions on stereoselectivity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare ethyl (2R,3S)-2-methylpyrrolidine-3-carboxylate and its derivatives?

- Methodological Answer : Multi-step synthesis often involves chiral starting materials (e.g., (R)-2-methylpyrrolidine-2-carboxylic acid esters) and sequential functionalization. For example, the compound can be synthesized via reductive amination, cyclization, or coupling reactions with aldehydes (e.g., 2,3-difluorobenzaldehyde) under mild acidic or basic conditions . Diastereoselective routes, such as neutralization of diastereohomogeneous intermediates (e.g., dimethyl glutamates), are also effective .

Q. Which spectroscopic techniques are critical for characterizing this compound’s stereochemistry and purity?

- Methodological Answer :

- NMR : 1H and 13C NMR are essential for confirming regiochemistry and stereochemistry. For example, in similar pyrrolidine derivatives, splitting patterns (e.g., δ 7.50–7.57 ppm for aromatic protons) and coupling constants (e.g., J=7.2 Hz for ethyl ester protons) resolve substituent positions .

- X-ray Crystallography : Used to unambiguously assign stereochemistry, as demonstrated in studies of (2S,3R,4R,5R)-pyrrolidine derivatives .

Q. What are typical reaction conditions for functionalizing the pyrrolidine ring?

- Methodological Answer : The ester group enables nucleophilic substitution (e.g., amidation with anilines like 4-bromo-2-iodoaniline under coupling agents) . Ring hydroxylation or alkylation can be achieved via catalytic hydrogenation or Grignard reagents, as seen in the synthesis of hydroxylated pyrrolo[1,2-b]pyridazine derivatives .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of ethyl (2R,3S)-2-methylpyrrolidine-3-carboxylate derivatives?

- Methodological Answer : Diastereoselectivity is achieved through chiral auxiliaries or stereospecific reaction design. For instance, neutralization of diastereohomogeneous dimethyl glutamates (e.g., (2R*,3R*)-3-arylglutamate hydrochlorides) ensures retention of stereochemistry during cyclization . Computational modeling (e.g., quantum chemical reaction path searches) further optimizes selectivity by predicting transition states .

Q. How should researchers address discrepancies in stereochemical assignments between studies?

- Methodological Answer : Cross-validate results using complementary techniques:

- X-ray Crystallography : Resolves ambiguous NOE or NMR-derived configurations, as shown in proline derivatives .

- Computational Validation : Density Functional Theory (DFT) calculations can predict NMR shifts or optical rotations to confirm assignments .

Q. What strategies mitigate low yields in multi-step syntheses of related pyrrolidine derivatives?

- Methodological Answer :

- Step Optimization : Intermediate purification (e.g., flash chromatography) and temperature control (e.g., -78°C for sensitive reactions) improve yields. For example, yields for coupling reactions increased from 23% to 78% via iterative solvent screening (e.g., DMF vs. THF) .

- Catalytic Enhancements : Palladium or copper catalysts accelerate cross-coupling steps, as seen in aryl halide substitutions .

Q. How can computational methods streamline the design of novel derivatives?

- Methodological Answer : Platforms like ICReDD integrate quantum chemical calculations and machine learning to predict viable reaction pathways. For example, reaction path searches identify optimal conditions for regioselective functionalization (e.g., avoiding byproducts in cyclopropane ring formation) .

Data Contradiction Analysis

Q. How to resolve conflicting data on the reactivity of the pyrrolidine ester group?

- Methodological Answer : Reactivity variations (e.g., ester hydrolysis rates) may arise from steric effects of substituents. Compare kinetic studies under standardized conditions (e.g., pH 7.4 buffers for hydrolysis) and use computational models to assess steric hindrance (e.g., using molecular volume calculations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.